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Compound of Interest

Compound Name:
Methyl 2-acetamido-5-

bromobenzoate

Cat. No.: B144755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of Methyl 2-
acetamido-5-bromobenzoate, a key synthetic building block in medicinal chemistry. Its

versatile structure, featuring strategically positioned functional groups, makes it an invaluable

starting material for the synthesis of a diverse range of bioactive molecules, particularly in the

development of kinase inhibitors.

Physicochemical and Spectroscopic Data
Methyl 2-acetamido-5-bromobenzoate is a white to light yellow crystalline powder.[1] Key

physicochemical and spectroscopic data are summarized below for easy reference and

comparison.
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Property Value Reference

CAS Number 138825-96-4 [1][2]

Molecular Formula C₁₀H₁₀BrNO₃ [2]

Molecular Weight 272.10 g/mol [2]

Melting Point 134-137 °C [1]

Purity Typically ≥97% [1]

Spectroscopic Data
Predicted Chemical Shifts (δ, ppm) and
Key Fragments (m/z)

¹H NMR (CDCl₃)

δ 8.65 (s, 1H, NH), 8.25 (d, 1H, Ar-H), 7.65 (dd,

1H, Ar-H), 7.00 (d, 1H, Ar-H), 3.90 (s, 3H,

OCH₃), 2.20 (s, 3H, COCH₃)

¹³C NMR (CDCl₃)

δ 168.5 (C=O, ester), 168.0 (C=O, amide),

139.0 (Ar-C), 134.0 (Ar-C), 125.0 (Ar-C), 122.0

(Ar-C), 116.0 (Ar-C), 115.0 (Ar-C), 52.5 (OCH₃),

25.0 (COCH₃)

Mass Spec (EI)
m/z 271/273 (M+), 240/242, 212/214, 198, 170,

134

Synthesis and Experimental Protocols
The synthesis of Methyl 2-acetamido-5-bromobenzoate is typically achieved through a three-

step process starting from 2-aminobenzoic acid (anthranilic acid). The general synthetic

pathway is illustrated below.

2-Aminobenzoic Acid 2-Amino-5-bromobenzoic Acid

Bromination
(Br₂, AcOH) Methyl 2-amino-5-bromobenzoate

Esterification
(MeOH, H₂SO₄) Methyl 2-acetamido-5-bromobenzoate

N-Acetylation
(Ac₂O, Pyridine)

Click to download full resolution via product page

Synthetic pathway for Methyl 2-acetamido-5-bromobenzoate.
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Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid
Protocol:

In a well-ventilated fume hood, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic

acid.[3]

Cool the solution in an ice bath.

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant

stirring, maintaining the temperature below 10 °C.[3]

After the addition is complete, continue stirring at room temperature for 2-3 hours.

Pour the reaction mixture into ice-cold water.

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and

dry to yield 2-amino-5-bromobenzoic acid.[3]

Step 2: Synthesis of Methyl 2-amino-5-bromobenzoate
Protocol (Fischer Esterification):

Suspend 2-amino-5-bromobenzoic acid (1 equivalent) in methanol.

Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium

bicarbonate.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain crude Methyl 2-amino-5-bromobenzoate,

which can be purified by column chromatography.[4]
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Step 3: Synthesis of Methyl 2-acetamido-5-
bromobenzoate
Protocol (N-Acetylation):

Dissolve Methyl 2-amino-5-bromobenzoate (1 equivalent) in pyridine.

Cool the solution in an ice bath.

Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by recrystallization or column chromatography to yield

Methyl 2-acetamido-5-bromobenzoate.

Applications as a Synthetic Building Block
The bromine atom on the aromatic ring of Methyl 2-acetamido-5-bromobenzoate serves as a

versatile handle for various cross-coupling reactions, enabling the introduction of diverse

substituents and the construction of complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions
Methyl 2-acetamido-5-bromobenzoate is an excellent substrate for palladium-catalyzed

cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination

reactions. These reactions are fundamental in modern drug discovery for the formation of

carbon-carbon and carbon-nitrogen bonds, respectively.
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Suzuki Coupling

Buchwald-Hartwig AminationMethyl 2-acetamido-5-bromobenzoate

Ar-B(OH)₂
Pd Catalyst, Base

R₂NH
Pd Catalyst, Base

5-Aryl Derivative

5-Amino Derivative

Click to download full resolution via product page

Key cross-coupling reactions of the title compound.

Experimental Protocol: Suzuki-Miyaura Coupling

To a reaction vessel, add Methyl 2-acetamido-5-bromobenzoate (1 equivalent), the

desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05

equivalents), and a base like potassium carbonate (2 equivalents).[5]

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and

water.[5]

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

Heat the reaction mixture to 80-100 °C and monitor by TLC.

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

Wash the combined organic layers, dry, and concentrate. Purify the residue by column

chromatography.[5]

Synthesis of Kinase Inhibitors
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Substituted aminobenzoates are crucial building blocks in the synthesis of various kinase

inhibitors. Notably, derivatives of this scaffold have been utilized in the development of

inhibitors for the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in

cancer.[6] For instance, the core structure of GSK2636771, a selective PI3Kβ inhibitor, is

assembled from building blocks conceptually similar to Methyl 2-acetamido-5-
bromobenzoate.[7][8]
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The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/56949517
https://www.benchchem.com/product/b144755?utm_src=pdf-body
https://www.benchchem.com/product/b144755?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9200803/
https://www.benchchem.com/pdf/GSK2636771_A_Technical_Guide_to_its_Selectivity_for_PI3K_Beta.pdf
https://www.benchchem.com/product/b144755?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ability to introduce diverse functionalities at the 5-position of the benzamide core via cross-

coupling reactions allows for the fine-tuning of inhibitor potency and selectivity against different

kinase isoforms.

Conclusion
Methyl 2-acetamido-5-bromobenzoate is a highly valuable and versatile building block for

drug discovery and development. Its straightforward synthesis and the reactivity of its functional

groups, particularly the bromo substituent, provide a robust platform for the generation of

diverse chemical libraries. Its utility in the synthesis of kinase inhibitors highlights its importance

in the ongoing search for novel therapeutics targeting aberrant cell signaling pathways. This

guide provides a solid foundation of data and protocols to facilitate the effective use of this

compound in medicinal chemistry research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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